4-Chloroisoquinoline-5-sulfonyl chloride
Description
4-Chloroisoquinoline-5-sulfonyl chloride (CAS: 194032-34-3) is a heterocyclic sulfonyl chloride with the molecular formula C₉H₄Cl₂NO₂S and a molecular weight of 264.12 g/mol . This compound features a chlorinated isoquinoline backbone and a reactive sulfonyl chloride group at position 4. It is widely utilized as an intermediate in organic synthesis, particularly for introducing sulfonamide functionalities into pharmaceuticals, agrochemicals, and materials science applications. Its reactivity stems from the electron-withdrawing chlorine substituent at position 4, which enhances electrophilicity at the sulfonyl chloride group .
Properties
CAS No. |
194032-34-3 |
|---|---|
Molecular Formula |
C9H5Cl2NO2S |
Molecular Weight |
262.11 g/mol |
IUPAC Name |
4-chloroisoquinoline-5-sulfonyl chloride |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-7-5-12-4-6-2-1-3-8(9(6)7)15(11,13)14/h1-5H |
InChI Key |
IVRAWSOJSGNOIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Fluoroisoquinoline-5-sulfonyl Chloride Hydrochloride
- CAS : 906820-08-4
- Molecular Formula: C₉H₆Cl₂FNO₂S
- Molecular Weight : 282.11 g/mol
- Key Differences :
- The fluorine substituent at position 4 reduces steric bulk compared to chlorine but maintains strong electron-withdrawing effects.
- The hydrochloride salt form (1:1 ratio) increases solubility in polar solvents.
- Higher molecular weight (282.11 vs. 264.12 g/mol) due to the fluorine and additional HCl.
- Applications : Likely used in similar sulfonylation reactions but with altered reactivity due to fluorine’s electronegativity .
4-Methylisoquinoline-5-sulfonyl Chloride Hydrochloride
Isoquinoline-5-sulphonyl Chloride Hydrochloride
- CAS : 105627-79-0
- Molecular Formula: C₉H₇Cl₂NO₂S
- Molecular Weight : 264.12 g/mol
- Key Differences: No substituent at position 4, leading to reduced electron withdrawal and lower electrophilicity. Identical molecular weight to the target compound but distinct reactivity due to structural simplicity.
- Applications : Base compound for studying substituent effects in sulfonylation reactions .
5-Isothiazolesulfonyl Chloride
- CAS : 362658-19-3
- Molecular Formula: C₃H₂ClNO₂S₂
- Molecular Weight : 183.64 g/mol
- Key Differences: Isothiazole core (a five-membered ring with nitrogen and sulfur) instead of isoquinoline. Smaller molecular size and lower weight (183.64 vs. 264.12 g/mol) enhance volatility. Higher heteroatom content (N, S) may confer unique coordination properties.
- Applications : Used in synthesizing isothiazole-based sulfonamides for antimicrobial or agrochemical applications .
1,4-Dichloro-7-isoquinolinesulfonyl Chloride
- CAS : 223671-80-5
- Molecular Formula: C₉H₄Cl₃NO₂S
- Molecular Weight : 296.56 g/mol
- Key Differences :
- Dichloro substitution (positions 1 and 4) increases electron withdrawal and steric hindrance.
- Higher molecular weight (296.56 vs. 264.12 g/mol) due to additional chlorine.
- Applications: Potential use in highly electrophilic sulfonylation reactions requiring multiple reactive sites .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) | Reactivity Profile |
|---|---|---|---|---|---|
| 4-Chloroisoquinoline-5-sulfonyl chloride | 194032-34-3 | C₉H₄Cl₂NO₂S | 264.12 | Cl at C4 | High electrophilicity |
| 4-Fluoro analog (hydrochloride) | 906820-08-4 | C₉H₆Cl₂FNO₂S | 282.11 | F at C4 | Moderate electrophilicity |
| 4-Methyl analog (hydrochloride) | 2060036-82-8 | C₁₀H₈ClNO₂S·ClH | 278.16 | CH₃ at C4 | Reduced reactivity |
| Unsubstituted isoquinoline analog | 105627-79-0 | C₉H₇Cl₂NO₂S | 264.12 | None at C4 | Baseline reactivity |
| 5-Isothiazolesulfonyl chloride | 362658-19-3 | C₃H₂ClNO₂S₂ | 183.64 | Isothiazole core | High heteroatom influence |
| 1,4-Dichloro analog | 223671-80-5 | C₉H₄Cl₃NO₂S | 296.56 | Cl at C1 and C4 | Enhanced steric hindrance |
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